



Application Notes and Protocols for the Hydrofunctionalization of 1,3-Diynes

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the metal-catalyzed hydrofunctionalization of 1,3-diynes, a powerful strategy for the synthesis of functionalized enynes and dienes. The reactions highlighted demonstrate high levels of regio- and stereoselectivity, offering efficient access to valuable building blocks for organic synthesis, materials science, and drug discovery.

Introduction

The hydrofunctionalization of 1,3-diynes, involving the addition of an H-Y moiety across one of the triple bonds, presents a synthetic challenge due to the presence of multiple reactive sites.

[1][2] Controlling the chemo-, regio-, and stereoselectivity of these transformations is crucial for accessing desired isomeric products.[1][3][4][5] Metal catalysis has emerged as a pivotal tool to address these challenges, enabling the development of highly selective and efficient protocols.

[1][3][6] This document outlines detailed procedures for three key types of hydrofunctionalization reactions: hydrosilylation, hydroboration, and hydroarylation.

Cobalt-Catalyzed Hydrosilylation of 1,3-Diynes

The cobalt-catalyzed hydrosilylation of 1,3-diynes provides a direct and atom-economical route to valuable silyl-functionalized 1,3-enynes.[7][8] These products are versatile synthetic intermediates that can be further elaborated. A notable protocol utilizes a catalyst system generated from bench-stable Co(acac)₂ and the diphosphine ligand 1,3-



bis(diphenylphosphino)propane (dppp), demonstrating high yields and excellent regioselectivity.[7][8]

Experimental Protocol: General Procedure for Cobalt-Catalyzed Hydrosilylation[7][8]

This protocol describes the synthesis of silyl-functionalized 1,3-enynes via a cobalt-catalyzed hydrosilylation reaction.

Materials:

- Co(acac)₂ (Cobalt(II) acetylacetonate)
- dppp (1,3-bis(diphenylphosphino)propane)
- 1,3-Diyne substrate
- Silane (e.g., PhSiH₃, Ph₂SiH₂)
- Anhydrous solvent (e.g., THF, Toluene)
- Schlenk tube or similar reaction vessel
- Standard glassware for organic synthesis
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add Co(acac)₂ (e.g., 0.01 mmol, 2 mol%) and dppp (e.g., 0.012 mmol, 2.4 mol%).
- Add anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
- Add the 1,3-diyne substrate (e.g., 0.5 mmol, 1.0 equiv).
- Add the silane (e.g., 0.6 mmol, 1.2 equiv) dropwise to the reaction mixture.



- Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-functionalized 1,3-enyne.

Data Presentation: Cobalt-Catalyzed Hydrosilylation

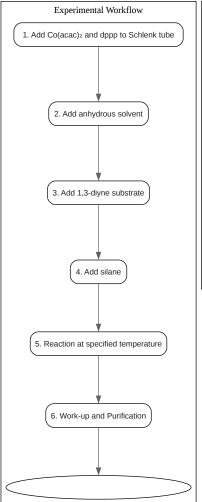
Entry	1,3-Diyne Substrate	Silane	Product	Yield (%)	Regio-/Ster eoselectivit y
1	1,4- Diphenylbuta- 1,3-diyne	PhSiH₃	(E)-1-phenyl- 4- (phenyldihydr osilyl)but-3- en-1-yne	95	>99:1 E/Z
2	1,4- Bis(trimethyls ilyl)buta-1,3- diyne	Ph ₂ SiH ₂	(E)-1- (trimethylsilyl) -4- (diphenylsilyl) but-3-en-1- yne	88	>99:1 E/Z
3	1-Phenyl-4- (trimethylsilyl) buta-1,3- diyne	Et₃SiH	(E)-1- (trimethylsilyl) -4- (triethylsilyl)b ut-3-en-1-yne	92	>99:1 E/Z

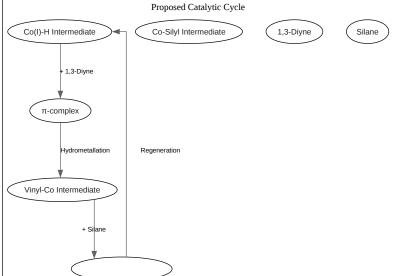
Note: The data presented is representative and compiled from various sources. Actual yields and selectivities may vary based on specific substrates and reaction conditions.

Workflow and Proposed Mechanism



The following diagram illustrates the general workflow for the cobalt-catalyzed hydrosilylation of a 1,3-diyne and a proposed catalytic cycle.







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Caption: Workflow and proposed mechanism for Co-catalyzed hydrosilylation.

Regiodivergent Hydroboration of 1,3-Diynes

The hydroboration of 1,3-diynes offers a route to boryl-functionalized enynes, which are highly versatile intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Cobalt catalysis has been shown to achieve regiodivergent hydroboration, where the choice of ligand dictates the position of boron addition.[9] For instance, using dppf as a ligand favors boron addition to the external carbon, while xantphos directs it to the internal carbon.[9]

Experimental Protocol: General Procedure for Cobalt-Catalyzed Regiodivergent Hydroboration[9]

This protocol describes the ligand-controlled, regiodivergent hydroboration of 1,3-diynes using a cobalt catalyst.

Materials:

- Co(acac)₂
- Bisphosphine ligand (dppf or xantphos)
- 1,3-Diyne substrate
- Pinacolborane (HBpin)
- Anhydrous solvent (e.g., THF)
- Schlenk tube or glovebox
- Standard laboratory glassware

Procedure:

• Inside a glovebox or under a strictly inert atmosphere, add Co(acac)₂ (e.g., 0.01 mmol, 2 mol%) and the chosen bisphosphine ligand (dppf or xantphos, e.g., 0.012 mmol, 2.4 mol%)



to a Schlenk tube.

- Add anhydrous solvent (e.g., 1.0 mL).
- Add the 1,3-diyne substrate (e.g., 0.5 mmol, 1.0 equiv).
- Add pinacolborane (HBpin) (e.g., 0.6 mmol, 1.2 equiv).
- Seal the tube and stir the reaction mixture at room temperature.
- Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the desired borylfunctionalized enyne.

Data Presentation: Cobalt-Catalyzed Regiodivergent Hydroboration



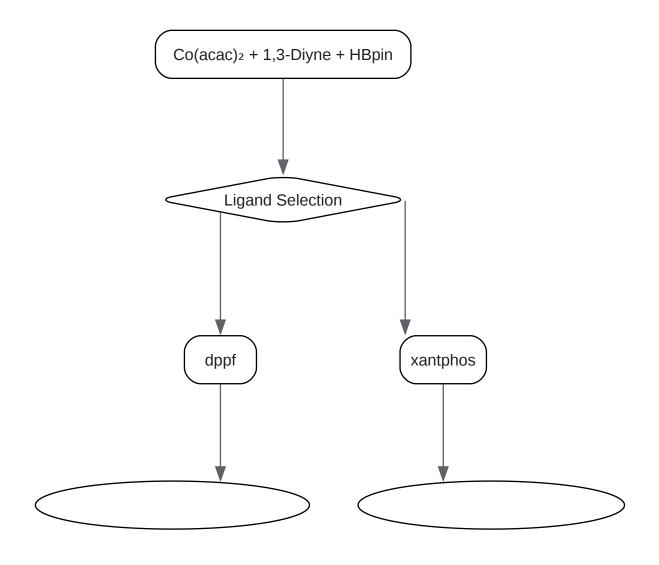
Entry	1,3-Diyne Substrate	Ligand	Product (Major Regioisome r)	Yield (%)	Regioselect ivity (Internal:Ex ternal)
1	1-Phenyl-4- (trimethylsilyl) buta-1,3- diyne	dppf	(E)-1-Boryl-1- phenyl-4- (trimethylsilyl) but-1-en-3- yne	85	1: >20
2	1-Phenyl-4- (trimethylsilyl) buta-1,3- diyne	xantphos	(E)-2-Boryl-1- phenyl-4- (trimethylsilyl) but-1-en-3- yne	90	>20 : 1
3	1,4-Di-p- tolylbuta-1,3- diyne	dppf	(E)-1-Boryl- 1,4-di-p- tolylbut-1-en- 3-yne	82	1: >20
4	1,4-Di-p- tolylbuta-1,3- diyne	xantphos	(E)-2-Boryl- 1,4-di-p- tolylbut-1-en- 3-yne	88	>20 : 1

Note: The data presented is representative. Actual yields and selectivities may vary based on specific substrates and reaction conditions.

Logical Relationship Diagram

This diagram illustrates the ligand-controlled regioselectivity in the cobalt-catalyzed hydroboration of 1,3-diynes.





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Caption: Ligand-controlled regioselectivity in hydroboration.

Palladium-Catalyzed Hydroarylation of 1,3-Diynes

The palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids is an effective method for the synthesis of multi-substituted enynes.[10][11] This transformation typically proceeds with high regio- and stereoselectivity, providing access to complex molecular architectures.

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation[11]

Methodological & Application





This protocol details the synthesis of functionalized enynes through the palladium-catalyzed hydroarylation of symmetrical 1,3-diynes with arylboronic acids.[11]

Materials:

- Pd(OAc)₂ (Palladium(II) acetate)
- PCy3 (Tricyclohexylphosphine)
- Symmetrical 1,3-diyne substrate
- Arylboronic acid
- Acetone
- Water
- Reaction vial or flask

Procedure:

- To a reaction vial, add Pd(OAc)₂ (e.g., 0.0025 mmol, 1 mol%), PCy₃ (e.g., 0.005 mmol, 2 mol%), the symmetrical 1,3-diyne (e.g., 0.25 mmol, 1.0 equiv), and the arylboronic acid (e.g., 0.3 mmol, 1.2 equiv).
- Add acetone (e.g., 1.0 mL) and water (e.g., 0.25 mmol, 1.0 equiv).
- Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a
 designated time (e.g., 18 hours).[11]
- After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized enyne.



Data Presentation: Palladium-Catalyzed Hydroarylation

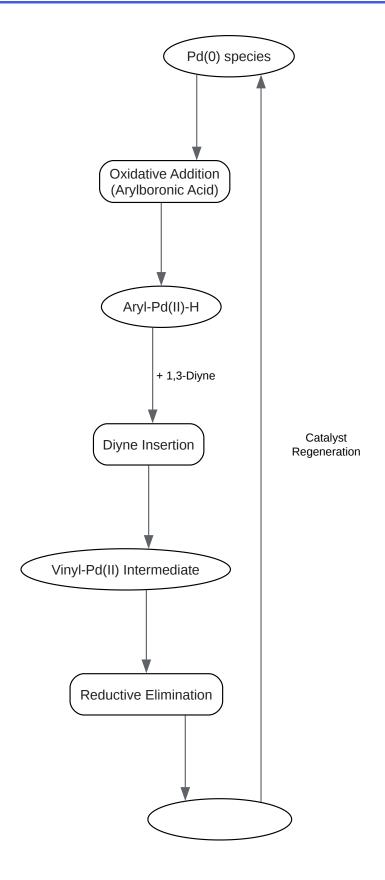
Entry	1,3-Diyne Substrate	Arylboronic Acid	Product	Yield (%)
1	1,4- Diphenylbuta- 1,3-diyne	Phenylboronic acid	(E)-1,2,4- Triphenylbut-1- en-3-yne	84
2	1,4-Di(thiophen- 2-yl)buta-1,3- diyne	4- Methoxyphenylb oronic acid	(E)-1-(4- Methoxyphenyl)- 2,4-di(thiophen- 2-yl)but-1-en-3- yne	78
3	1,4-Bis(4- fluorophenyl)buta -1,3-diyne	Naphthalene-2- boronic acid	(E)-1,4-Bis(4- fluorophenyl)-2- (naphthalen-2- yl)but-1-en-3-yne	81

Note: The data presented is representative. Actual yields may vary based on specific substrates and reaction conditions.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates a simplified, analogous representation of the catalytic cycle for the palladium-catalyzed hydroarylation.





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Caption: Simplified catalytic cycle for Pd-catalyzed hydroarylation.



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